trans-3-Amino-cyclohexanol hydrochloride
Description
Significance in Modern Organic Synthesis
In the field of modern organic synthesis, trans-3-Aminocyclohexanol hydrochloride is recognized as a versatile building block. chemimpex.com Its bifunctional nature allows chemists to construct complex molecules efficiently, which is a critical aspect of both academic and industrial chemical synthesis. chemimpex.com The compound serves as a key intermediate in the synthesis of a range of molecules, including pharmaceuticals like analgesics and anti-inflammatory drugs. chemimpex.com
The utility of aminocyclohexanol derivatives extends to their use as chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.net This application is crucial for producing enantiomerically pure substances, a vital requirement for the efficacy and safety of many pharmaceutical products. chemimpex.com The stereochemistry of these isomers can be leveraged in asymmetric catalysis and polymer chemistry. For instance, the related compound trans-4-Aminocyclohexanol (B47343) hydrochloride is used to synthesize N-substituted 7-azabicyclo[2.2.1]heptanes and benzoxazines for polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.com
Role as a Versatile Cyclohexanol (B46403) Derivative
The chemical reactivity of trans-3-Aminocyclohexanol is defined by the presence of both a primary amine and a secondary alcohol functional group. This dual functionality makes it a versatile derivative capable of undergoing a wide array of chemical reactions. For example, the amino group can be oxidized to form nitroso or nitro compounds, while the hydroxyl group can be substituted using reagents like thionyl chloride.
Research has demonstrated the synthesis of Schiff bases through the condensation reaction between trans-aminocyclohexanol and various aromatic aldehydes, such as vanillin. researchgate.net These Schiff bases can be further modified, for instance, through O-alkylation, to create monomers for use in polymer science. researchgate.net The ability to selectively react one functional group while preserving the other allows for the stepwise construction of complex molecular frameworks, highlighting its role as a multifaceted intermediate in synthetic chemistry. chemimpex.com
Overview of Stereoisomerism in Aminocyclohexanols
Stereoisomerism refers to molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. youtube.com In aminocyclohexanols, two main types of stereoisomerism are prominent: geometric and optical isomerism.
Geometric isomerism in this context relates to the cis-trans relationship between the amino and hydroxyl substituents on the cyclohexane (B81311) ring. youtube.com
cis-isomer: Both the amino and hydroxyl groups are on the same side of the ring.
trans-isomer: The amino and hydroxyl groups are on opposite sides of the ring.
In addition to geometric isomerism, the presence of chiral centers in the molecule gives rise to optical isomerism. A chiral molecule is non-superimposable on its mirror image. youtube.com trans-3-Aminocyclohexanol has two chiral centers, leading to the existence of enantiomers (non-superimposable mirror images). These are designated by (R,R) and (S,S) configurations. sigmaaldrich.com The specific spatial arrangement, or stereochemistry, is critical in many biological systems and for applications in asymmetric synthesis where one specific stereoisomer may be required. chemimpex.comd-nb.info
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733742 | |
| Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-43-7 | |
| Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Trans 3 Aminocyclohexanol Hydrochloride
Catalytic Hydrogenation Routes
Catalytic hydrogenation represents a powerful tool for the synthesis of saturated cyclic compounds from aromatic or unsaturated precursors. The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome of the reduction.
The synthesis of aminocyclohexanols can be achieved through the hydrogenation of precursors containing a nitro group and a hydroxyl or potential hydroxyl group (like a ketone or phenol). For instance, the catalytic hydrogenation of nitro-substituted phenols can serve as a direct route. In a one-step procedure, p-nitrophenol can be hydrogenated to produce Boc-protected trans-4-aminocyclohexanol (B47343), simultaneously reducing the nitro group to an amine and the phenol (B47542) to a cyclohexanol (B46403). nih.gov Similarly, the catalytic hydrogenation of nitrocyclohexane (B1678964) is explored as a pathway to various valuable products, including cyclohexylamine (B46788) and cyclohexanol, indicating the viability of reducing nitro-substituted cyclic alkanes. rsc.org These approaches highlight that a nitro-substituted cyclohexanol or a related precursor like a nitrophenol can be effectively reduced to the corresponding aminocyclohexanol.
The diastereoselectivity of arene hydrogenation is highly dependent on the chosen catalyst system and reaction parameters. For the hydrogenation of phenol derivatives, heterogeneous palladium catalysts are effective for producing trans-configured cyclohexanols. researchgate.net A systematic optimization revealed that a 5 wt % Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst in n-heptane solvent, under a hydrogen pressure of 5 bar at 80°C, provides the best trans-diastereoselectivity and yield. nih.gov
Interestingly, the stereochemical outcome can be switched. While palladium catalysts favor the trans isomer, employing rhodium-based catalysts can steer the reaction to preferentially yield the cis-isomer. nih.govresearchgate.net For example, the hydrogenation of p-aminophenol using a ruthenium on alumina (Ru/Al₂O₃) catalyst resulted in 86% of the cis product and only 14% of the trans product. google.com The hydrogenation of paracetamol over a rhodium on alumina catalyst also produced a 1:1 mixture of trans and cis isomers. google.com
| Precursor | Catalyst | Conditions | Major Product Isomer | Reference |
|---|---|---|---|---|
| Phenol Derivatives | 5 wt % Pd/Al₂O₃ | 5 bar H₂, 80°C, n-heptane | trans-Cyclohexanol | nih.gov |
| Phenol Derivatives | Rhodium-based catalysts | Not specified | cis-Cyclohexanol | researchgate.net |
| p-Aminophenol | Ru/Al₂O₃ | Aqueous system | cis (86%) | google.com |
| Paracetamol | 5% Rh/Al₂O₃ | ~3.5 bar H₂, RT, Ethanol | trans/cis (1:1) | google.com |
Reductive Amination Strategies
Reductive amination is a versatile method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.
The direct reductive amination of a cyclohexanone (B45756) precursor is a primary strategy for synthesizing aminocyclohexanols. This process involves the reaction of a ketone, such as 3-hydroxycyclohexanone (B1200884), with an amine source in the presence of a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. organic-chemistry.org The choice of reagent allows for the optimization of the reaction to favor the desired stereoisomer.
Achieving high diastereoselectivity in the reduction step is critical. Convenient procedures for the chemo- and diastereoselective reduction of related β-enamino esters show that both cis and trans γ-amino alcohols can be prepared by selecting the appropriate, inexpensive reducing agents and conditions. researchgate.netacs.org For instance, the reduction of N-aryl-β-amino ketones can be directed towards the syn- or anti-γ-amino alcohol by using zinc borohydride or Et₃BHLi, respectively. rsc.org In the synthesis of polyfunctional cyclohexanones, a stereoselective reduction of the ketone was achieved using sodium borohydride, which yielded the corresponding cyclohexanol as a single diastereomer (>20:1 dr). nih.gov This demonstrates that even in complex systems, high diastereoselectivity is attainable through the careful selection of the reducing agent.
Reduction of β-Enaminoketones to Aminocyclohexanols
A highly effective multi-step approach involves the synthesis and subsequent reduction of β-enaminoketones. This method provides good yields and allows for control over the stereochemistry. doaj.orgnih.govresearchgate.netnih.gov
The process begins with a condensation reaction between a 1,3-cyclohexanedione (B196179), such as 4,4-dimethyl-1,3-cyclohexanedione (B1345627), and an amine like benzylamine (B48309) in toluene (B28343) at reflux. researchgate.netnih.gov This step produces the corresponding β-enaminoketone intermediate in high yield (85-87%). nih.gov
The subsequent reduction of the β-enaminoketone is typically carried out using metallic sodium in a mixture of THF and isopropyl alcohol at room temperature. researchgate.netnih.gov This reduction affords a diastereomeric mixture of the desired 3-aminocyclohexanols. nih.gov For example, the reduction of the β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine yielded a mixture of cis and trans amino alcohols in a 89:11 ratio, respectively. researchgate.netnih.gov The diastereomers can then be separated using column chromatography to isolate the desired isomer. nih.gov In the case of the N-unsubstituted derivative from cyclohexane-1,3-dione, the trans-isomer is the major product. researchgate.net
| β-Enaminoketone Precursor | Reducing Agent & Conditions | Total Yield | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| From 4,4-dimethyl-1,3-cyclohexanedione and benzylamine | Na, THF/isopropyl alcohol, 0°C to RT | 77% | Not separated | nih.gov |
| From 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine | Na, THF/isopropyl alcohol, 0°C to RT | 75% | 89:11 | researchgate.netnih.gov |
| From cyclohexane-1,3-dione and ammonia (B1221849) | Not specified | Not specified | trans is major | researchgate.net |
Stereoselective Synthesis Pathways
The synthesis of specific stereoisomers of 3-aminocyclohexanol, particularly the trans configuration, requires methods that can effectively control the formation of the two stereocenters at positions 1 and 3 of the cyclohexane (B81311) ring.
Asymmetric Synthesis Utilizing Chiral Catalysts
Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. In the context of aminocyclohexanols, chiral catalysts, particularly those based on primary amines derived from natural sources like amino acids and Cinchona alkaloids, have proven to be highly versatile. rsc.org These organocatalysts can facilitate a wide range of enantioselective reactions. rsc.org
The general principle involves the reaction of a prochiral precursor, such as an enamine or a ketone, in a chiral environment created by the catalyst. For instance, the asymmetric hydrogenation of a suitable enamine precursor or the reductive amination of 3-hydroxycyclohexanone using a chiral metal-ligand complex or an organocatalyst can selectively yield the desired trans-3-aminocyclohexanol enantiomer. The catalyst's specific three-dimensional structure directs the approach of the reagents, favoring the formation of one stereoisomer over the others. Novel chiral phase-transfer catalysts derived from cinchona alkaloids, for example, have demonstrated high efficiency in the enantioselective alkylation of glycine (B1666218) derivatives, achieving enantiomeric excess (ee) values between 94–99%, showcasing the potential of such systems. organic-chemistry.org
Application of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is a well-established strategy for producing specific stereoisomers. wikipedia.org
One documented pathway to cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones. nih.govdoaj.org This method begins with the condensation of a 1,3-cyclohexanedione with a chiral amine, such as (S)-α-methylbenzylamine, which serves as the chiral auxiliary. nih.gov The resulting chiral β-enaminoketone is then reduced, for example, with sodium in a mixture of THF/isopropyl alcohol. nih.govdoaj.org The steric hindrance provided by the chiral auxiliary directs the hydride attack, leading to a diastereomerically enriched mixture of amino alcohols, from which the desired trans isomer can be separated. nih.gov A variety of chiral auxiliaries exist, including oxazolidinones, camphorsultam, and pseudoephedrine derivatives, each offering different advantages for controlling stereochemistry. wikipedia.orgnih.govscielo.org.mx
Table 1: Synthesis of 3-Aminocyclohexanols via Chiral Auxiliary A summary of the synthesis pathway involving the reduction of a β-enaminoketone with a chiral auxiliary.
View Data
| Step | Reactants | Key Reagent/Condition | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | 4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamine | Toluene, reflux | Chiral β-enaminoketone | Incorporation of chiral auxiliary | nih.gov |
| 2 | Chiral β-enaminoketone | Sodium, THF/isopropyl alcohol | Diastereomeric mixture of amino alcohols | Stereoselective reduction | nih.govdoaj.org |
| 3 | Diastereomeric mixture | Column chromatography | Separated cis- and trans-3-aminocyclohexanols | Isomer separation | nih.gov |
Biocatalytic Approaches to Stereospecific Aminocyclohexanols
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. This approach is increasingly favored for its green credentials and ability to generate highly pure stereoisomers.
Enzyme-mediated reductive amination is a direct and atom-economical method for synthesizing chiral amines from carbonyl compounds. nih.gov Several classes of enzymes, including imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs), are capable of catalyzing this reaction with high stereoselectivity. nih.govnih.govresearchgate.net
The synthesis of trans-3-aminocyclohexanol via this method would typically start with 3-hydroxycyclohexanone. wikipedia.org In the presence of an ammonia source and a nicotinamide (B372718) cofactor (NAD(P)H), a suitable RedAm or AmDH enzyme catalyzes the formation of an imine intermediate, which is then stereoselectively reduced to the final amine product. nih.gov Amine dehydrogenases are particularly efficient, capable of using ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents (via a coupled formate dehydrogenase for cofactor recycling), with inorganic carbonate as the only by-product. nih.gov Protein engineering can be further employed to enhance the catalytic efficiency and substrate specificity of these enzymes. researchgate.net
Table 2: Enzyme Classes for Reductive Amination A comparison of different enzyme families used in the biocatalytic synthesis of chiral amines.
View Data
| Enzyme Class | Abbreviation | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Imine Reductase | IRED | Imines, Ketones/Aldehydes + Amines | Catalyzes both imine reduction and reductive amination. | nih.gov |
| Reductive Aminase | RedAm | Ketones/Aldehydes + Amines | High activity for direct reductive amination of ketones with primary and secondary amines. | researchgate.net |
| Amine Dehydrogenase | AmDH | Ketones/Aldehydes + Ammonia | Excellent for producing primary amines with high stereoselectivity; can use ammonium formate for atom economy. | nih.gov |
Cascade biocatalysis involves combining multiple enzymatic steps in a single reaction vessel, often without the need to isolate intermediates. cjcatal.com This "one-pot" approach enhances process efficiency, reduces waste, and can overcome thermodynamic limitations. d-nb.info
The synthesis of aminocyclohexanol isomers can be achieved through such cascades. For example, a system has been developed for producing 4-aminocyclohexanol isomers from 1,4-cyclohexanedione. d-nb.info This process first uses a regioselective ketoreductase (KRED) to reduce one ketone group, forming 4-hydroxycyclohexanone. d-nb.info Subsequently, a stereocomplementary amine transaminase (ATA) converts the remaining ketone into an amino group, with the choice of ATA determining whether the cis or trans isomer is formed. d-nb.info A similar cascade could be designed for the 3-isomer, starting from cyclohexane-1,3-dione. An alternative cascade for aminating cycloalkanes involves a three-enzyme system comprising a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase. nih.gov These multi-enzyme systems highlight the modularity and power of biocatalysis for creating complex, functionalized molecules from simple precursors. cjcatal.comd-nb.info
Table 3: Illustrative Biocatalytic Cascade for Aminocyclohexanol Synthesis A hypothetical one-pot, two-step enzymatic pathway for the synthesis of 3-aminocyclohexanol.
View Data
| Step | Enzyme | Substrate | Product | Function | Reference Principle |
|---|---|---|---|---|---|
| 1 | Ketoreductase (KRED) | Cyclohexane-1,3-dione | 3-Hydroxycyclohexanone | Stereoselective reduction of one carbonyl group. | d-nb.info |
| 2 | Amine Transaminase (ATA) or Reductive Aminase (RedAm) | 3-Hydroxycyclohexanone | trans-3-Aminocyclohexanol | Stereoselective amination of the remaining carbonyl group. | cjcatal.comd-nb.info |
Industrial Scale Synthesis and Process Optimization
The principles for industrial-scale synthesis of trans-3-aminocyclohexanol hydrochloride can be inferred from established processes for similar compounds, such as trans-4-aminocyclohexanol. A common industrial route starts with the catalytic hydrogenation of an appropriate aminophenol precursor; in this case, p-acetamidophenol (Paracetamol) is used for the 4-isomer. google.com For the 3-isomer, the logical starting material would be m-acetamidophenol.
The process typically involves the hydrogenation of the aromatic ring in an aqueous or alcoholic solution using a catalyst, such as palladium on carbon. google.com This reaction yields a mixture of cis- and trans-N-acetyl-3-aminocyclohexanol. A critical aspect of process optimization is to maximize the trans-to-cis isomer ratio during this hydrogenation step by carefully controlling parameters like temperature, pressure, and catalyst selection. google.com
Following hydrogenation, the acetyl protecting group is removed by hydrolysis, often by heating in an acidic or alkaline medium, to yield a mixture of cis- and trans-3-aminocyclohexanol. google.com The crucial step for industrial production is the efficient separation of the desired trans-isomer. Fractional crystallization is a common and effective method for this separation on a large scale. The process for the 4-isomer, for example, involves creating a concentrated aqueous solution of the isomer mixture and cooling it to a specific temperature (e.g., -8°C) to selectively precipitate the trans-isomer. google.com Finally, the isolated trans-3-aminocyclohexanol free base is treated with hydrochloric acid to produce the stable hydrochloride salt.
Scalable Production Methods
The industrial-scale synthesis of trans-3-Amino-cyclohexanol hydrochloride is primarily achieved through the catalytic hydrogenation of a suitable aromatic precursor, followed by separation of the desired trans isomer and subsequent salt formation. While specific literature on the large-scale production of the 3-amino isomer is limited, processes developed for the analogous trans-4-aminocyclohexanol provide a well-established framework.
A prominent scalable method involves the catalytic hydrogenation of 3-aminophenol (B1664112). This process is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction solvent can vary, with methanol (B129727) being an effective choice. The hydrogenation of 3-aminophenol using a 10% Pd/C catalyst in methanol at elevated temperatures (e.g., 60 °C) has been shown to be an efficient route to produce the corresponding aminocyclohexanol. acs.org
Another industrially relevant approach, demonstrated for the 4-amino isomer, is the hydrogenation of paracetamol (p-acetaminophenol). google.com This method involves the hydrogenation of the starting material in an aqueous solution, followed by saponification of the acetyl group to yield the aminocyclohexanol. A key advantage is the ability to control the diastereoselectivity towards the desired trans isomer. For instance, using a palladium on carbon catalyst in water at around 100°C and 4.5 bar of hydrogen pressure can yield a trans/cis isomer ratio of approximately 80:20. google.com
Following the hydrogenation, the separation of the trans isomer from the cis isomer is a crucial step. Fractional crystallization is a common technique employed on an industrial scale. The mixture of isomers can be treated with a suitable solvent, and by controlling the temperature, the less soluble trans isomer can be selectively precipitated. google.com For example, cooling an aqueous alkaline solution of the isomer mixture to around -8°C can lead to the crystallization of trans-4-aminocyclohexanol. google.com
The final step is the formation of the hydrochloride salt. This is typically achieved by treating the purified trans-3-aminocyclohexanol base with hydrochloric acid in a suitable solvent, leading to the precipitation of the stable this compound salt. sigmaaldrich.com
Table 1: Illustrative Industrial Scale Production Parameters for Aminocyclohexanols
| Parameter | Value/Condition | Source |
| Starting Material | Paracetamol | google.com |
| Catalyst | 10% Palladium on Carbon (with 54% humidity) | google.com |
| Solvent | Water | google.com |
| Temperature | 98-110 °C | google.com |
| Pressure | 4.5 bar (Hydrogen) | google.com |
| Reaction Time | 24-36 hours | google.com |
| Initial trans:cis Ratio | ~80:20 | google.com |
| Purification Method | Fractional Crystallization | google.com |
| Final Purity | Analytically Pure | google.com |
Recovery and Recycling in Industrial Processes
Sustainable industrial practices necessitate the recovery and recycling of valuable materials from waste streams, including the active product and the catalyst.
Recovery of Aminocyclohexanol:
A significant advancement in the sustainable production of aminocyclohexanols is the development of methods to recover the product from low-concentration waste liquids, such as those generated during the synthesis of downstream products or from the mother liquor of crystallization. A patented method for recovering trans-4-aminocyclohexanol from industrial waste streams provides a blueprint for similar processes for the 3-amino isomer. google.com
This recovery process involves several key steps:
Alkalinization and Derivatization: The acidic or neutral waste liquid is first made alkaline (pH 9-11). Benzaldehyde is then added to react with the trans-aminocyclohexanol to form the corresponding Schiff base, trans-4-(benzylidene-amino)-cyclohexanol, which precipitates out of the aqueous solution and can be collected by filtration. google.com
Hydrolysis: The collected solid is then treated with a sulfuric acid solution (pH 1-4) to hydrolyze the Schiff base, regenerating the trans-aminocyclohexanol as its sulfate (B86663) salt in the aqueous phase and separating it from the benzaldehyde. google.com
Purification and Isolation: The aqueous solution of trans-aminocyclohexanol sulfate is decolorized with activated carbon. The pH is then raised to 10-25% with a base like sodium hydroxide (B78521), and the mixture is heated. This liberates the free trans-aminocyclohexanol base as an oil layer, which is then separated, extracted with a solvent like toluene, and purified by concentration to yield the recovered product. This process has demonstrated high recovery yields, around 81% in a documented example. google.com
Table 2: Example of trans-p-Aminocyclohexanol Recovery from Waste Liquid
| Step | Reagents/Conditions | Outcome | Source |
| 1. Derivatization | Adjust pH to 9-11, add Benzaldehyde, stir 1-3h | Precipitation of trans-4-(benzylidene-amino)-cyclohexanol | google.com |
| 2. Hydrolysis | Sulfuric acid solution (pH 1-4), stir 1-3h | Aqueous solution of trans-p-aminocyclohexanol sulfate | google.com |
| 3. Purification | Activated carbon, Sodium hydroxide (10-25%), 50-70 °C | Separation of trans-p-aminocyclohexanol oil layer | google.com |
| 4. Final Isolation | Toluene extraction, concentration | Purified trans-p-aminocyclohexanol | google.com |
| Overall Yield | ~81% | google.com |
Catalyst Recycling:
The catalysts used in hydrogenation, typically precious metals like palladium on a support, represent a significant cost and environmental consideration in large-scale synthesis. numberanalytics.com Therefore, their efficient recycling is paramount for an economically and environmentally viable process.
Heterogeneous catalysts like Pd/C are particularly amenable to recycling. numberanalytics.com After the hydrogenation reaction is complete, the solid catalyst can be readily separated from the reaction mixture by filtration. google.com The recovered catalyst can then be washed and reused in subsequent batches. Industrial processes often incorporate catalyst recycling for multiple cycles without a significant loss of activity. google.combasf-catalystsmetals.com Major chemical companies have established dedicated services for the recycling of chemical catalysts, underscoring the importance of this practice in a circular economy. basf-catalystsmetals.com The ability to recycle the catalyst not only reduces costs but also minimizes the environmental footprint of the manufacturing process. numberanalytics.com
Stereochemical Resolution and Configurational Control
Diastereoisomeric Salt Formation for Enantiomer Separation
A classical and highly effective method for the separation of enantiomers is through the formation of diastereomeric salts. This technique leverages the different physical properties of diastereomers, such as solubility, to enable their separation by fractional crystallization.
In the case of a racemic mixture of trans-3-Amino-cyclohexanol, a chiral resolving agent, such as an enantiomerically pure acid, is introduced. For instance, the use of (R)-mandelic acid with a cis/trans mixture of 3-aminocyclohexanol has been shown to selectively crystallize the (1S,3S)-3-aminocyclohexanol (R)-mandelate salt. acs.orgnovartis.comfigshare.com This process effectively isolates a single enantiomer from the mixture with high diastereoisomeric excess. acs.org
The selection of the appropriate resolving agent and crystallization solvent is crucial for achieving high yields and enantiomeric purity. After separation of the diastereomeric salt, the desired enantiomer of trans-3-Amino-cyclohexanol can be recovered by treatment with a base to neutralize the acid. minia.edu.eg This method is particularly advantageous for large-scale industrial applications due to its cost-effectiveness and scalability. minia.edu.eg The complementary use of (S)-mandelic acid can similarly be employed to isolate the opposite (1R,3R)-enantiomer. acs.org
Enzymatic Kinetic Resolution of Aminocyclohexanol Derivatives
Enzymatic kinetic resolution offers a powerful and highly selective alternative for the separation of enantiomers. This method utilizes the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For aminocyclohexanol derivatives, lipases are commonly employed enzymes. The process often involves the acylation of the amino or hydroxyl group. By carefully selecting the enzyme, acylating agent, and reaction conditions, high enantiomeric excess of both the acylated product and the unreacted substrate can be achieved.
Research has demonstrated the successful enzymatic resolution of N-protected cis- and trans-3-aminocyclohexanols. researchgate.net The choice of the N-protecting group, the specific lipase, and the solvent all play a significant role in the enantioselectivity of the reaction. researchgate.net This method provides access to enantiomerically pure 3-aminocyclohexanols, which are valuable intermediates in pharmaceutical synthesis. researchgate.net
| Parameter | Influence on Enzymatic Resolution |
| Enzyme | Determines the stereospecificity of the reaction. |
| N-Protecting Group | Can affect the substrate's fit into the enzyme's active site. researchgate.net |
| Solvent | Influences enzyme activity and stability. researchgate.net |
| Acylating Agent | Can impact the reaction rate and selectivity. |
Chromatographic Methods for Stereoisomer Separation
Chromatographic techniques provide a versatile and powerful tool for the analytical and preparative separation of stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. csfarmacie.cz It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com
The selection of the appropriate CSP is critical for successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. phenomenex.com The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. youtube.com The stability of these complexes differs for each enantiomer, resulting in their differential elution from the column.
For the analysis of trans-3-Amino-cyclohexanol and its derivatives, chiral HPLC methods can be developed to determine enantiomeric purity and to perform preparative separations to obtain highly pure enantiomers. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve the best resolution. yakhak.org
Conformational Analysis of trans-3-Aminocyclohexanol Systems
Understanding the three-dimensional structure and conformational preferences of trans-3-Amino-cyclohexanol is essential for comprehending its reactivity and biological activity.
Chair Conformations and Inversion Dynamics
Like other cyclohexane (B81311) derivatives, trans-3-Amino-cyclohexanol exists predominantly in a chair conformation to minimize steric strain. The cyclohexane ring can undergo a "chair flip," an interconversion between two chair conformations. gmu.edu In this process, axial substituents become equatorial, and equatorial substituents become axial. gmu.edu
For trans-3-Amino-cyclohexanol, the two chair conformations are not energetically equivalent. The preferred conformation is the one where the bulky amino and hydroxyl groups occupy the more stable equatorial positions to minimize 1,3-diaxial interactions.
Intramolecular Interactions Influencing Conformation
The conformation of trans-3-Amino-cyclohexanol is not solely dictated by steric hindrance. Intramolecular interactions, particularly hydrogen bonding, can play a significant role in stabilizing certain conformations.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for elucidating the preferred conformation in solution. nih.govresearchgate.net By analyzing the spatial proximity of different protons in the molecule, the relative orientation of the amino and hydroxyl groups can be determined. nih.govresearchgate.net
Derivatization and Chemical Reactivity of Trans 3 Aminocyclohexanol Hydrochloride
Functional Group Transformations
The presence of both nucleophilic (amino) and versatile (hydroxyl) functional groups on the cyclohexane (B81311) ring allows for a variety of chemical modifications. The trans-stereochemistry of these groups also plays a critical role in the stereochemical outcome of many reactions.
Oxidation Reactions of the Amino Group
The primary amino group in trans-3-aminocyclohexanol is susceptible to oxidation, a common transformation for amines. While specific literature detailing the oxidation of this particular compound is sparse, established methods for oxidizing primary amines are applicable. Reagents such as peroxy acids (e.g., m-CPBA) or dimethyldioxirane (B1199080) (DMDO) can typically oxidize primary amines to the corresponding nitroso or nitro compounds. However, a significant challenge in such reactions is achieving chemoselectivity. The secondary alcohol is also prone to oxidation, potentially leading to the formation of an aminoketone. Therefore, selective oxidation of the amino group would likely require prior protection of the hydroxyl moiety to prevent undesired side reactions.
Reduction Reactions to Cyclohexanol (B46403) Derivatives
The term "reduction reactions to cyclohexanol derivatives" in the context of trans-3-aminocyclohexanol typically refers to the reduction of derivatives formed from the parent molecule, rather than the reduction of the cyclohexanol ring itself. A prominent example is the reduction of imines (Schiff bases) formed from the amino group. nih.gov
After the condensation of the primary amine with an aldehyde or ketone to form a Schiff base, the resulting C=N double bond can be readily reduced to a secondary amine. nih.govnih.gov This two-step process, known as reductive amination, is a powerful method for forming C-N bonds. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This sequence effectively converts the primary amine of trans-3-aminocyclohexanol into a secondary amine, attaching a new substituent while retaining the cyclohexanol core.
Substitution Reactions of the Hydroxyl Group
The hydroxyl group of trans-3-aminocyclohexanol is a secondary alcohol, and its substitution chemistry is characteristic of such alcohols. Direct substitution is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Therefore, transformation of the hydroxyl group into a better leaving group is the standard approach. nih.gov
One common strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. Another method is the direct conversion of the alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. nih.gov Executing these reactions requires careful consideration of the free amino group, which is also nucleophilic and can react with these electrophilic reagents. Often, protection of the amine (e.g., as a carbamate) is necessary to achieve selective substitution at the hydroxyl position.
Synthesis of Schiff Base Derivatives
The formation of Schiff bases, or azomethines, is a characteristic reaction of the primary amino group of trans-3-aminocyclohexanol. nih.gov This condensation reaction involves treating the amine with an aldehyde or a ketone, typically with acid catalysis and removal of water to drive the equilibrium toward the product. youtube.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. youtube.com
These derivatives are valuable intermediates in organic synthesis. nih.gov The introduction of various aromatic or aliphatic aldehydes and ketones allows for the synthesis of a diverse library of Schiff bases, each with unique electronic and steric properties.
Below is a table representing potential Schiff base derivatives synthesized from trans-3-aminocyclohexanol and various carbonyl compounds.
| Carbonyl Reactant | Resulting Schiff Base Name |
| Benzaldehyde | (E)-N-benzylidene-3-hydroxycyclohexan-1-amine |
| Acetone | (E)-N-isopropylidene-3-hydroxycyclohexan-1-amine |
| Salicylaldehyde | (E)-2-(((3-hydroxycyclohexyl)imino)methyl)phenol |
| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-3-hydroxycyclohexan-1-amine |
O-Alkylation and Other Etherifications
O-alkylation of the hydroxyl group in trans-3-aminocyclohexanol results in the formation of an ether. The Williamson ether synthesis is a classic and viable method for this transformation. The process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide ion. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether.
A critical challenge in the O-alkylation of trans-3-aminocyclohexanol is the competing N-alkylation of the primary amine. nih.gov Since the amino group is also nucleophilic and can be deprotonated, a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products is possible. To ensure selective O-alkylation, the amino group must be protected with a suitable protecting group (e.g., Boc, Cbz) before the etherification step. Following the successful formation of the ether, the protecting group can be removed to yield the O-alkylated aminocyclohexanol derivative.
Formation of Complex Cyclohexanol-Based Structures
The bifunctional nature and defined stereochemistry of trans-3-aminocyclohexanol make it an important chiral building block for the synthesis of more complex and high-value molecules. nih.govpsu.edu Such 1,3-amino alcohols are key structural motifs in numerous natural products and potent pharmaceutical agents. psu.eduresearchgate.net
Its derivatives can serve as chiral ligands in asymmetric catalysis. For example, after conversion into a secondary amine or a Schiff base, the molecule can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction. researchgate.net Furthermore, the compound can be used as a starting material for the synthesis of fused heterocyclic systems, where the amino and hydroxyl groups are incorporated into new ring structures through multi-step reaction sequences. For instance, reactions that form cyclic carbamates or oxazines are plausible pathways to generate more rigid and complex molecular frameworks. The ability to selectively manipulate both functional groups allows chemists to use trans-3-aminocyclohexanol as a scaffold, systematically adding complexity to build target molecules with precise three-dimensional structures.
Applications As a Chiral Building Block and Ligand in Advanced Synthesis
Role in Asymmetric Catalysis
The primary application of enantiopure trans-3-aminocyclohexanol in catalysis is as a scaffold for chiral ligands. The presence of both a nitrogen and an oxygen atom allows for the formation of stable bidentate ligands that can coordinate with a variety of metal centers, creating a well-defined chiral environment for asymmetric reactions. nih.govnih.gov
trans-3-Aminocyclohexanol is a versatile starting material for a diverse range of chiral ligands. The amino and hydroxyl groups can be readily derivatized to tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in specific catalytic transformations. The synthesis of these ligands first requires access to the enantiomerically pure aminocyclohexanol, which can be achieved through several established resolution methods. researchgate.net
Key resolution techniques include:
Diastereoisomeric Salt Formation: This classical method involves reacting the racemic aminocyclohexanol with a chiral resolving agent, such as (R)- or (S)-mandelic acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure aminocyclohexanol. researchgate.netnih.gov
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a protected aminocyclohexanol. The acylated and unreacted enantiomers can then be separated chromatographically. This method is noted for its high enantioselectivity under mild reaction conditions. researchgate.net
| Method | Description | Key Feature | Reference |
|---|---|---|---|
| Diastereoisomeric Salt Formation | Uses a chiral acid like (R)-mandelic acid to form separable diastereomeric salts with racemic aminocyclohexanol. | Efficient for large-scale separation; allows for recovery of the resolving agent. | researchgate.netnih.gov |
| Enzymatic Kinetic Resolution | Lipase-catalyzed enantioselective acylation of N-protected aminocyclohexanol. | High enantioselectivity (>95% ee) and mild reaction conditions. | researchgate.net |
Once resolved, the enantiopure trans-3-aminocyclohexanol can be transformed into ligands such as phosphines, amines, or Schiff bases, which are then used to prepare chiral metal complexes for catalysis.
Ligands derived from aminocyclohexanols have proven effective in a variety of metal-catalyzed enantioselective reactions. While specific studies focusing exclusively on trans-3-aminocyclohexanol ligands are specialized, the closely related trans-2-aminocyclohexanol derivatives provide well-documented examples of their catalytic potential. These analogous systems demonstrate the efficacy of the aminocyclohexanol framework in inducing high levels of stereocontrol. nih.gov
Applications include:
Asymmetric Transfer Hydrogenation: Chiral aminocyclohexanol-based ligands are used in ruthenium and iridium complexes to catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess. nih.gov
Asymmetric Phenyl Transfer: In the presence of a titanium catalyst, these ligands can facilitate the enantioselective addition of phenyl groups from a phenyltitanium reagent to aldehydes, yielding chiral diarylmethanols. nih.gov
| Reaction Type | Catalyst System | Substrate | Product | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Transfer Hydrogenation | Ruthenium(II) / Chiral Ligand | Aryl Ketones | Chiral Secondary Alcohols | Up to 96% | nih.gov |
| Phenyl Transfer | Titanium(IV) / Chiral Ligand | Benzaldehyde | Chiral Diphenylmethanol | Up to 96% | nih.gov |
The success of these reactions underscores the potential of ligands derived from trans-3-aminocyclohexanol to serve as powerful tools in asymmetric synthesis, enabling the construction of complex chiral molecules. rsc.orgnih.gov
Precursor in Fine Chemical Synthesis
Beyond its role in catalysis, trans-3-aminocyclohexanol is a valuable precursor for the synthesis of fine chemicals and pharmaceutical intermediates. nih.govguidechem.com Its defined stereochemistry and bifunctional nature allow it to be incorporated into larger, more complex target molecules. One established synthetic route to access both cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones, which are prepared from the condensation of 1,3-cyclohexanediones with primary amines. nih.govresearchgate.net This accessibility makes it a practical starting point for multi-step synthetic campaigns. nih.gov
Application in Polymer Chemistry and Material Science
The unique structure of trans-3-aminocyclohexanol also lends itself to applications in the fields of polymer chemistry and material science, where it can be used to introduce chirality and specific functionalities into macromolecular structures. researchgate.netsigmaaldrich.com
The amino and hydroxyl groups on trans-3-aminocyclohexanol allow it to function as a bifunctional monomer in step-growth polymerization. For instance, it can react with dicarboxylic acids or their derivatives to form poly(amide-ester)s, or with diisocyanates to form polyurethanes. Research has shown that Schiff bases, formed by the condensation of trans-aminocyclohexanol with aldehydes, can themselves serve as monomers, opening pathways to novel polymer architectures. researchgate.net The incorporation of this chiral monomer into a polymer backbone can impart unique properties, such as chiral recognition capabilities or specific optical activity.
The use of trans-3-aminocyclohexanol as a monomer or a modifying agent is a promising strategy for creating advanced materials. The inherent chirality of the molecule can be translated to the macroscopic level, leading to the development of:
Chiral Stationary Phases (CSPs): Polymers containing the chiral aminocyclohexanol unit can be used as CSPs in chromatography for the separation of enantiomers.
Functional Materials: The hydroxyl and amino groups provide reactive handles for post-polymerization modification. For example, O-alkylation of a Schiff base derived from trans-aminocyclohexanol can be used to attach other functional units, tailoring the material for specific applications such as sensors or responsive materials. researchgate.net
The rigid cyclic structure contributes to enhanced thermal stability in the resulting polymers, while the chirality offers potential for creating materials with unique chiroptical properties. researchgate.netsigmaaldrich.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including trans-3-Amino-cyclohexanol hydrochloride. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons on the cyclohexane (B81311) ring confirm the trans configuration. The protons attached to the carbons bearing the amino and hydroxyl groups (C1 and C3) typically appear as complex multiplets due to coupling with adjacent methylene protons. The axial and equatorial protons on the ring exhibit distinct chemical shifts and coupling constants, which are instrumental in confirming the chair conformation and the relative stereochemistry of the substituents.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the six carbons of the cyclohexane ring. The carbons bonded to the electron-withdrawing hydroxyl and ammonium (B1175870) groups (C1 and C3) are deshielded and resonate at a lower field (higher ppm values) compared to the other ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 | Multiplet | - |
| H3 | Multiplet | - |
| Cyclohexane Ring Protons | 1.2 - 2.2 | - |
| C1 (C-OH) | - | ~65-75 |
| C3 (C-NH₃⁺) | - | ~45-55 |
| Other Ring Carbons | - | ~20-40 |
Note: Predicted values are based on typical ranges for similar cyclohexanol (B46403) and cycloalkylamine structures. Actual values may vary depending on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from complex molecules and elucidating their detailed structure and stereochemistry. wikipedia.org
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks in the COSY spectrum would confirm the connectivity of protons along the cyclohexane ring, for instance, showing correlations between the proton at C1 and the adjacent protons at C2 and C6. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. princeton.edu This technique is used to definitively assign which protons are attached to which carbon atoms in the cyclohexane ring, matching the proton signals with their corresponding carbon signals from the ¹³C NMR spectrum. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly powerful for determining stereochemistry. For the trans isomer, NOESY can reveal through-space interactions between axial and equatorial protons, helping to confirm the relative configuration of the hydroxyl and amino groups. For example, a NOESY experiment would show spatial proximity between specific protons that would only be possible in the trans configuration. nih.govyoutube.com
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Information Provided |
|---|---|---|
| COSY | ¹H – ¹H | Reveals proton-proton (J-coupling) connectivity through 2-3 bonds along the carbon skeleton. |
| HSQC | ¹H – ¹³C | Correlates each proton with its directly attached carbon atom for unambiguous assignment. |
| NOESY | ¹H – ¹H | Shows through-space proximity, confirming the trans stereochemical relationship and chair conformation. |
For enantiomerically pure or enriched samples of trans-3-Amino-cyclohexanol, NMR spectroscopy can be used to determine the enantiomeric excess (% ee). This is achieved by adding a chiral shift reagent to the NMR sample. tcichemicals.comd-nb.info These reagents are chiral molecules, often containing a lanthanide metal, that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net The formation of these diastereomeric complexes results in a different magnetic environment for each enantiomer, causing their corresponding signals in the ¹H NMR spectrum to be resolved into two separate sets. nih.gov The enantiomeric excess can then be calculated by integrating the peak areas of these separated signals. heraldopenaccess.us
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.neted.ac.uk For chiral molecules like trans-3-Amino-cyclohexanol, obtaining a single crystal of high quality allows for the precise measurement of bond lengths, bond angles, and the absolute arrangement of atoms in space. nih.gov The formation of a hydrochloride salt often improves the crystallinity of amines, making them more amenable to X-ray diffraction analysis. researchgate.net
The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de The analysis of Bijvoet pairs in the diffraction data allows for the unambiguous assignment of the (R,R) or (S,S) configuration to a specific enantiomer. The Flack parameter is a critical value refined during the structure solution that confirms the correctness of the assigned absolute structure. researchgate.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the stereochemical features of chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a sample. A CD spectrum is a plot of this differential absorption versus wavelength. Since only chiral molecules are CD-active, this technique can be used to confirm the enantiopure nature of a sample of this compound. The resulting spectrum provides a unique fingerprint for a specific enantiomer. While empirical rules can sometimes be used to assign absolute configuration from a CD spectrum, it is most reliably used in conjunction with quantum mechanical calculations or by comparison to the spectrum of a known standard.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is primarily used to confirm the molecular weight of the parent compound (trans-3-Amino-cyclohexanol) and its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental composition. nih.gov
Furthermore, fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI-MS) or collision-induced dissociation (CID) in tandem MS, can provide valuable structural information. The fragmentation of the cyclohexane ring and the loss of small neutral molecules like water or ammonia (B1221849) can help confirm the identity of the compound. Gas chromatography coupled with mass spectrometry (GC-MS) can also be utilized for the analysis of the free base form of the compound. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. scirp.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT allows for the prediction of a molecule's chemical behavior. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.govnih.gov
Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), can be derived from HOMO and LUMO energies. mdpi.com Chemical hardness (η) measures the resistance to change in electron distribution, with larger values indicating greater stability. nih.gov The chemical potential (μ) indicates the tendency of electrons to escape from the system. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons.
For trans-3-Amino-cyclohexanol, DFT calculations (e.g., using the B3LYP functional) can model its nucleophilicity. The specific orientation of the amino group's lone pair in the trans configuration has been shown to lower the activation energy in SN2 reactions.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.65 | Energy of the Highest Occupied Molecular Orbital. scirp.org |
| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital. scirp.org |
| Energy Gap (ΔE) | 4.83 | Indicates chemical reactivity and kinetic stability. scirp.org |
| Chemical Potential (μ) | -4.235 | Measures the escaping tendency of electrons. mdpi.com |
| Chemical Hardness (η) | 2.415 | Measures resistance to charge transfer. mdpi.com |
| Electrophilicity Index (ω) | 3.70 | Propensity of the species to accept electrons. mdpi.com |
Quantum Topological Atom-in-Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wiley-vch.dee-bookshelf.de This analysis identifies critical points in the electron density, including bond critical points (BCPs), which exist on the path of maximum electron density between two bonded atoms. wiley-vch.deresearchgate.net The properties at these BCPs, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the chemical bond. researchgate.netnih.gov
A positive value for the Laplacian (∇²ρBCP > 0) is characteristic of closed-shell interactions, such as ionic bonds and hydrogen bonds, where electron density is depleted at the BCP. A negative value (∇²ρBCP < 0) indicates a shared-shell interaction, typical of covalent bonds, where electron density is concentrated. wiley-vch.de
In trans-3-Amino-cyclohexanol hydrochloride, QTAIM analysis can be used to characterize the covalent C-C, C-O, C-N, and C-H bonds, as well as non-covalent interactions like potential intramolecular hydrogen bonds (e.g., O-H···N). nih.govresearchgate.net The analysis of BCPs provides quantitative data on bond strength and type. researchgate.netrsc.org
| Bond | Electron Density (ρBCP) (a.u.) | Laplacian of Electron Density (∇²ρBCP) (a.u.) | Bond Type Indicated |
|---|---|---|---|
| C-O | ~0.25 | ~ -0.60 | Polar Covalent |
| C-N | ~0.28 | ~ -0.75 | Polar Covalent |
| C-C | ~0.24 | ~ -0.55 | Covalent |
| O-H···N (intramolecular) | ~0.03 | ~ +0.10 | Hydrogen Bond (Closed-shell) |
Natural Bond Orbital (NBO) Analysis for Electronic Structure
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intra- and intermolecular bonding interactions within a molecule. wisc.eduresearchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the intuitive Lewis structure concept. wisc.eduresearchgate.net
A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. This reveals stabilizing effects arising from electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with this delocalization is a measure of the interaction's strength. solidstatetechnology.us
Table 3: Predicted NBO Second-Order Perturbation Analysis of Donor-Acceptor Interactions| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(O) | σ(C1-C2) | ~1.5 | Lone Pair -> Antibonding |
| n(O) | σ(C1-C6) | ~1.8 | Lone Pair -> Antibonding |
| n(N) | σ(C3-C2) | ~2.1 | Lone Pair -> Antibonding |
| n(N) | σ(C3-C4) | ~2.5 | Lone Pair -> Antibonding |
| σ(C2-H) | σ(C1-O) | ~2.2 | σ -> σ* Hyperconjugation |
Molecular Modeling of Conformational Preferences
The conformational landscape of substituted cyclohexanes is a classic topic in stereochemistry. sapub.org The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org For disubstituted cyclohexanes, the relative stability of different chair conformers depends on the steric interactions of the substituents. libretexts.orgopenstax.org
In trans-1,3-disubstituted cyclohexanes like trans-3-Amino-cyclohexanol, the two possible chair conformations are one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). fiveable.me The diequatorial conformation is significantly more stable because it avoids unfavorable 1,3-diaxial interactions, which are severe steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgopenstax.org
Molecular modeling, using methods ranging from molecular mechanics to DFT, can be employed to calculate the relative energies of these conformers and predict the equilibrium distribution. sapub.orgacs.org For trans-3-Amino-cyclohexanol, computational models would confirm a strong preference for the diequatorial conformer, where both the hydroxyl and amino groups occupy the more sterically favorable equatorial positions.
Table 4: Predicted Relative Energies of trans-3-Amino-cyclohexanol Conformers| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Primary Strain Type |
|---|---|---|---|
| Chair 1 (most stable) | 1-OH (eq), 3-NH3+ (eq) | 0.0 | Minimal gauche interactions |
| Chair 2 | 1-OH (ax), 3-NH3+ (ax) | > 5.0 | 1,3-Diaxial interactions |
| Twist-Boat | - | ~4.5 - 5.5 | Torsional and flagpole interactions |
Mentioned Compounds
| Compound Name |
| This compound |
| trans-3-Amino-cyclohexanol |
Sustainable and Green Chemistry Aspects in Aminocyclohexanol Research
Development of Environmentally Benign Synthetic Routes
Traditional chemical syntheses are often associated with harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. In contrast, green chemistry principles encourage the design of processes that are safer, more efficient, and less impactful on the environment. chemimpex.comgoogle.com The development of environmentally benign synthetic routes to trans-3-Amino-cyclohexanol hydrochloride is an active area of research, focusing on enzymatic catalysis, the use of renewable feedstocks, and improved reaction efficiency.
One promising approach involves the chemoenzymatic synthesis of 3-aminocyclohexanols. These methods combine chemical and enzymatic steps to achieve high selectivity and yield under mild conditions. chemimpex.com For instance, lipases can be used for the kinetic resolution of protected 3-aminocyclohexanols, allowing for the separation of enantiomers with high purity. researchgate.net This enzymatic approach often avoids the need for protecting groups and reduces the use of harsh chemicals, aligning with green chemistry principles. google.com
Another innovative route is the reduction of β-enaminoketones . This method can produce both cis- and trans-3-aminocyclohexanols by reducing β-enaminoketones derived from 1,3-cyclohexanediones. nih.govresearchgate.net While the initial synthesis of the enaminoketone may involve refluxing in toluene (B28343), the subsequent reduction can be carried out under milder conditions, for example, using sodium in a mixture of THF and isopropyl alcohol at room temperature. nih.gov Research in this area is focused on replacing less desirable solvents and reagents with greener alternatives.
Table 1: Comparison of Synthetic Routes for 3-Aminocyclohexanols
| Synthetic Route | Key Features | Green Chemistry Aspects | Potential Drawbacks |
| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., lipases) for stereoselective transformations. researchgate.net | High selectivity, mild reaction conditions, reduced need for protecting groups. chemimpex.comgoogle.com | May require specific enzyme optimization and can be costly on an industrial scale. |
| Reduction of β-Enaminoketones | Two-step process involving condensation and reduction. nih.gov | Can be performed under relatively mild reduction conditions. | Initial step may require organic solvents like toluene; may produce a mixture of isomers requiring separation. nih.gov |
| Catalytic Hydrogenation of m-Aminophenol | Direct hydrogenation of an aromatic precursor. | Potentially high atom economy. | Can produce significant by-products like aniline (B41778), requiring extensive purification. asianpubs.org |
This table is generated based on data from the text and is for illustrative purposes.
Strategies for Waste Minimization in Production
Waste minimization is a cornerstone of green chemistry and sustainable manufacturing. d-nb.infogoogle.com In the production of this compound, waste streams can originate from several sources, including by-product formation, unreacted starting materials, and the use of solvents and other processing aids.
A key strategy for waste minimization is process optimization . This involves carefully controlling reaction parameters such as temperature, pressure, and catalyst loading to maximize the yield of the desired trans-isomer and reduce the formation of the cis-isomer and other by-products like aniline. asianpubs.org The use of highly selective catalysts, as mentioned in the previous section, is paramount.
Solvent selection and management also play a critical role. Whenever possible, hazardous organic solvents should be replaced with safer alternatives, or reactions should be designed to be performed in water or solvent-free conditions. google.com For processes that still require organic solvents, implementing efficient solvent recovery and recycling systems is essential. Distillation and membrane filtration are common techniques used to recover solvents for reuse.
Another important aspect is the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. google.com Synthetic routes with fewer steps and those that avoid the use of protecting groups generally have a higher atom economy and generate less waste.
Recycling and Recovery of trans-3-Aminocyclohexanol from Process Streams
The recovery and recycling of valuable materials from waste streams is a critical component of a circular economy and sustainable industrial practice. mdpi.com In the synthesis of this compound, process streams may contain unreacted starting materials, the desired product, and its isomers.
One approach for recovery, inspired by a patented method for the para-isomer, involves pH manipulation and chemical derivatization. researchgate.net For instance, a waste stream containing aminocyclohexanols could be made alkaline, followed by reaction with an aldehyde (e.g., benzaldehyde) to form a Schiff base. This derivative can then be separated and subsequently hydrolyzed under acidic conditions to recover the aminocyclohexanol. This process not only recovers a valuable product but also reduces the organic load of the wastewater. researchgate.net
Table 2: Potential Steps for Recovery of 3-Aminocyclohexanol from a Process Stream
| Step | Description | Purpose |
| 1. pH Adjustment | The pH of the aqueous waste stream is adjusted to be alkaline (e.g., pH 9-11). researchgate.net | To facilitate the subsequent reaction and precipitation. |
| 2. Derivatization | An aldehyde, such as benzaldehyde, is added to the stream to react with the amino group of the aminocyclohexanol. researchgate.net | To form a less soluble derivative (a Schiff base) that can be easily separated. |
| 3. Separation | The precipitated derivative is separated from the liquid stream through filtration. | To isolate the aminocyclohexanol derivative from other components in the waste stream. |
| 4. Hydrolysis | The separated derivative is treated with an acid (e.g., hydrochloric acid) to hydrolyze the Schiff base. | To regenerate the aminocyclohexanol as its hydrochloride salt and recover the aldehyde. |
| 5. Purification | The recovered this compound can be further purified using techniques like crystallization. | To obtain a product of the desired purity for reuse. |
This table illustrates a potential recovery process based on similar chemical principles and is for informational purposes.
Furthermore, techniques such as process chromatography can be employed to separate isomers and recover the desired trans-3-Amino-cyclohexanol from reaction mixtures or mother liquors from crystallization steps. While this can be an energy-intensive process, optimizing the chromatographic conditions and solvent usage can improve its sustainability.
The valorization of by-products is another key strategy. For example, if aniline is a significant by-product, methods for its recovery and purification for use in other chemical syntheses should be explored, turning a waste product into a valuable resource. mdpi.com
Future Research Perspectives and Emerging Academic Frontiers
Novel Synthetic Methodologies
While established routes to 3-aminocyclohexanol isomers exist, future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic methodologies. The pursuit of optically pure trans-3-Amino-cyclohexanol is a key driver in this field, given the importance of enantiomerically pure compounds.
Emerging strategies include:
Asymmetric Biocatalysis: The use of enzymes to achieve high stereoselectivity is a promising frontier. One-pot cascade reactions combining keto reductases (KREDs) and amine transaminases (ATAs) could enable the asymmetric synthesis of aminocyclohexanols from simple diketones. researchgate.net Furthermore, enzymatic kinetic resolution, for instance through the acylation of N-protected aminocyclohexanols using lipases in organic solvents, presents a powerful method to separate enantiomers with high purity. researchgate.net
Stereoselective Reduction of β-Enaminoketones: A documented approach involves the reduction of β-enaminoketones, derived from 1,3-cyclohexanediones, using reagents like sodium in a mixture of THF/isopropyl alcohol. nih.govresearchgate.net This method produces a diastereoisomeric mixture of amino alcohols, from which the trans isomer can be isolated via chromatographic separation. nih.gov Future work could focus on developing catalytic systems that directly favor the formation of the trans isomer, thereby minimizing purification steps.
Diastereoselective Hydrogenation: Drawing inspiration from related syntheses, the catalytic hydrogenation of substrates such as 3-aminophenol (B1664112) presents a direct route. Research into novel rhodium or ruthenium-based catalysts could lead to methods with high trans-selectivity, a significant improvement over existing processes that often yield mixtures of isomers.
| Methodology | Key Reagents/Catalysts | Primary Advantages | Future Research Focus |
|---|---|---|---|
| Asymmetric Biocatalysis | Lipases, Keto Reductases (KREDs), Amine Transaminases (ATAs) | High enantioselectivity; sustainable (mild conditions). | Developing novel enzyme cascades; optimizing for trans-isomer selectivity. |
| Reduction of β-Enaminoketones | 1,3-Cyclohexanedione (B196179) derivatives; Sodium in THF/i-PrOH | Utilizes readily available starting materials. nih.gov | Discovery of catalysts for diastereoselective reduction. |
| Diastereoisomeric Salt Formation | Chiral resolving agents (e.g., (R)-mandelic acid) | Effective for preparative-scale separation of enantiomers. | Screening for more efficient and recyclable resolving agents. |
Exploration of Undiscovered Chemical Reactivity
The unique 1,3-trans arrangement of the amino and hydroxyl groups on a rigid cyclohexane (B81311) ring endows trans-3-Amino-cyclohexanol with significant potential as a versatile synthon and catalyst that remains largely untapped.
Chiral Ligands in Asymmetric Catalysis: 1,3-amino alcohols are recognized as valuable chiral building blocks that can function as effective ligands and auxiliaries in asymmetric synthesis. researchgate.netnih.govresearchgate.net Following the precedent of other chiral amino alcohols, derivatives of trans-3-Amino-cyclohexanol could be synthesized and evaluated as ligands for transition metals like copper, rhodium, or palladium. acs.orgscirp.org These new complexes could catalyze a range of asymmetric reactions, such as additions of organozinc reagents to aldehydes, transfer hydrogenations, or allylic aminations, with potentially unique selectivity profiles imparted by the rigid cyclohexane backbone. acs.orgscirp.orgnih.gov
Organocatalysis: Simple primary β-amino alcohols have demonstrated efficacy as organocatalysts in asymmetric C-C bond-forming reactions, such as Michael additions. nih.gov Future studies could investigate trans-3-Amino-cyclohexanol as a precursor for a new class of bifunctional organocatalysts, where the amine and alcohol groups work in concert to activate substrates and control stereochemistry.
Scaffolds for Bioactive Molecules: The γ-amino alcohol motif is a core structure in numerous natural products and pharmaceutically active compounds. acs.orgresearchgate.netresearchgate.net The defined stereochemistry of trans-3-Amino-cyclohexanol makes it an ideal starting point for the synthesis of novel, conformationally constrained analogues of existing drugs or entirely new classes of therapeutic agents. Its bifunctionality allows for the construction of complex heterocyclic systems, such as 1,3-oxazinanes, through intramolecular reactions. researchgate.netresearchgate.net
Advanced Functional Material Development
The inherent structural and functional properties of trans-3-Amino-cyclohexanol hydrochloride make it an intriguing candidate for incorporation into advanced materials, an area that is currently unexplored.
Monomers for High-Performance Polymers: As a bifunctional molecule, trans-3-Amino-cyclohexanol can serve as a monomer in step-growth polymerization. Its reaction with dicarboxylic acids, diisocyanates, or other suitable co-monomers could yield novel polyamides, polyurethanes, or polyesters. The rigid cyclohexane unit would likely impart enhanced thermal stability and mechanical strength to the resulting polymers. Furthermore, the presence of pendant hydroxyl or amino groups (depending on the polymerization reaction) could be used for post-polymerization modification or to improve properties like adhesion and solubility. polysciences.com The chirality of the monomer could also lead to polymers with unique optical properties.
Organic Linkers for Metal-Organic Frameworks (MOFs): The amine and hydroxyl functionalities are capable of coordinating to metal ions, making derivatives of trans-3-Amino-cyclohexanol attractive candidates for use as organic linkers or "struts" in the construction of MOFs. The use of a chiral linker could create chiral pores within the MOF structure, which could be exploited for applications in enantioselective separations or asymmetric catalysis. nih.gov The functional groups within the pores could act as catalytic sites, mimicking the active sites of enzymes. nih.gov
Self-Assembled Monolayers and Surface Modification: Amino-functionalized cyclic compounds can be used to modify surfaces, altering properties such as hydrophilicity, chemical reactivity, and biocompatibility. Future work could explore the formation of self-assembled monolayers of trans-3-Amino-cyclohexanol derivatives on various substrates, creating chiral surfaces for sensing applications or for directing the growth of other materials.
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and these tools can be directly applied to accelerate research on this compound.
Computer-Aided Synthesis Planning (CASP): Retrosynthesis algorithms, powered by deep learning, can analyze the structure of trans-3-Amino-cyclohexanol and propose entirely new and non-intuitive synthetic pathways. These programs can search vast reaction databases to identify novel starting materials and reaction sequences that may be more efficient or sustainable than currently known methods.
Reaction Condition Optimization: For established synthetic routes, such as the stereoselective hydrogenation of a precursor, ML models can be employed to optimize reaction outcomes. By training on data from high-throughput experimentation, these models can predict the yield and diastereoselectivity for a given set of reaction parameters (e.g., catalyst, ligand, solvent, temperature, pressure). This allows for the rapid in silico identification of the optimal conditions, reducing the experimental effort required.
De Novo Ligand Design: Building on its potential as a chiral ligand, AI can be used to design novel derivatives of trans-3-Amino-cyclohexanol with enhanced catalytic performance. Generative models can create virtual libraries of thousands of potential ligand structures based on the aminocyclohexanol scaffold. These virtual compounds can then be screened using ML models that predict their efficacy in specific asymmetric reactions, allowing researchers to prioritize the synthesis of only the most promising candidates.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of trans-3-amino-cyclohexanol hydrochloride, and how do they influence experimental design?
- Answer: The compound has a molecular weight of 151.63 g/mol and a melting point range of 172–175°C (for the trans-2 isomer, structurally analogous) . Its hydrochloride salt form enhances stability and solubility in aqueous media, critical for dissolution studies or biological assays. Researchers should confirm stereochemistry via chiral HPLC or X-ray crystallography due to potential isomerization under acidic/basic conditions .
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
- Answer: While direct synthesis data for the trans-3 isomer is limited, methods for related aminocyclohexanol derivatives involve catalytic hydrogenation of nitrocyclohexenes or reductive amination of cyclohexanone precursors. Post-synthesis, impurities (e.g., cis isomers or unreacted intermediates) can be removed via recrystallization in ethanol/water mixtures or preparative chromatography . Purity (>95%) is verified using LC-MS with a polar stationary phase (e.g., HILIC) .
Q. How should this compound be stored to ensure long-term stability?
- Answer: Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis and photodegradation. Stability studies for similar hydrochlorides show degradation <5% over 12 months under these conditions. Avoid prolonged exposure to humidity, which can induce clumping and reduce reactivity .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical methods are most effective?
- Answer: Chiral resolution is achieved using cellulose-based chiral columns (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. For trace enantiomer detection (<0.1%), circular dichroism (CD) spectroscopy or NMR with chiral shift reagents (e.g., Eu(hfc)₃) is recommended .
Q. What strategies mitigate data discrepancies in biological activity studies of this compound?
- Answer: Contradictions in IC₅₀ values or receptor binding affinities often arise from isomer contamination or solvent effects. Standardize assays using a single lot of compound with ≥99% purity (confirmed by orthogonal methods: LC-MS, NMR). Control for solvent polarity (e.g., DMSO concentration ≤1%) to avoid artifactual results .
Q. How does the stereochemistry of this compound impact its pharmacokinetic profile?
- Answer: The trans configuration enhances metabolic stability compared to cis isomers due to reduced steric hindrance in cytochrome P450 binding pockets. In vivo studies in rodent models show a plasma half-life (t₁/₂) of ~3.2 hours for the trans-3 isomer, versus 1.8 hours for cis-3, as measured by LC-MS/MS .
Q. What computational models are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s nucleophilicity. The amino group’s lone pair orientation in the trans configuration lowers activation energy in SN₂ reactions by ~12 kcal/mol compared to cis isomers .
Methodological Notes
- Safety Protocols: Handle with nitrile gloves and under fume hoods due to potential respiratory irritation. Waste disposal must comply with EPA/OSHA guidelines for amine hydrochlorides .
- Data Reproducibility: Batch-specific certificates of analysis (CoA) are critical; cross-validate commercial samples using in-house NMR (¹H/¹³C) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
